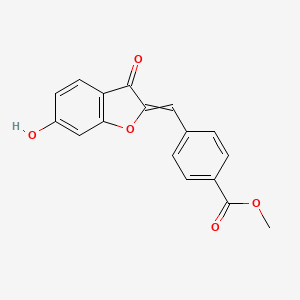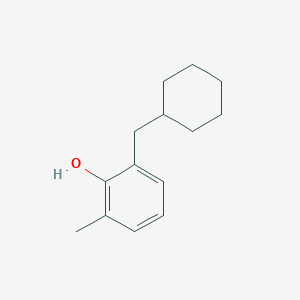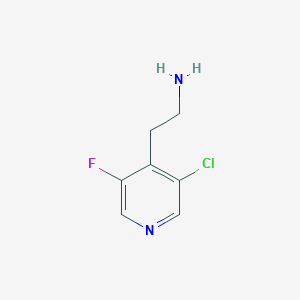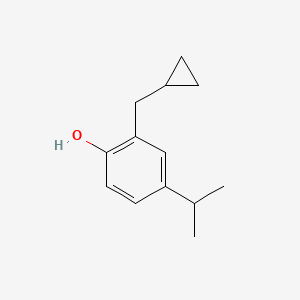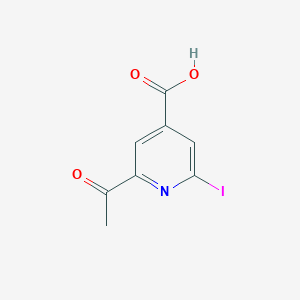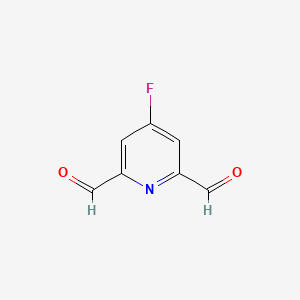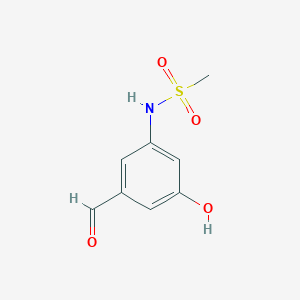
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and methanesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification are applied on a larger scale to produce this compound for research and commercial purposes.
化学反応の分析
Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the formyl group may produce alcohols.
科学的研究の応用
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.
Industry: It finds use in the development of new materials, catalysts, and other industrial applications
作用機序
The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biochemical processes. The methanesulfonamide group may also contribute to the compound’s overall activity by enhancing its solubility and stability.
類似化合物との比較
N-(3-Hydroxyphenyl)methanesulfonamide: This compound lacks the formyl group but shares the hydroxyl and methanesulfonamide groups, making it structurally similar.
N-(3-Formylphenyl)methanesulfonamide: This compound lacks the hydroxyl group but contains the formyl and methanesulfonamide groups, providing a basis for comparison.
Uniqueness: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which allows for a diverse range of chemical reactions and interactions
特性
分子式 |
C8H9NO4S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC名 |
N-(3-formyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-2-6(5-10)3-8(11)4-7/h2-5,9,11H,1H3 |
InChIキー |
UBDGCUCSUMMJGU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


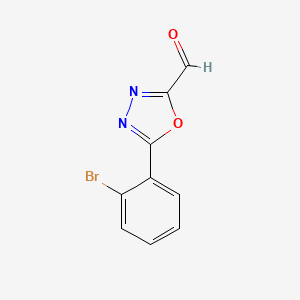
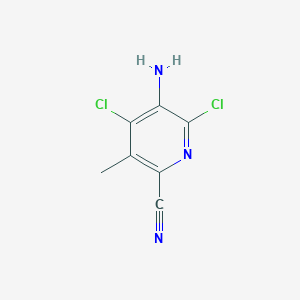


![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
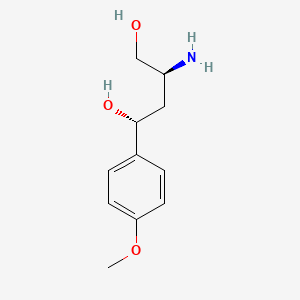
![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
